2-Chloro vs. 3-Chloro Benzamide: Regioisomeric Specificity
N-(4-amino-2-methylphenyl)-2-chlorobenzamide is the ortho-chloro regioisomer of the benzamide class. Its closest commercially available analogue is the 3-chloro (meta) regioisomer, N-(4-amino-2-methylphenyl)-3-chlorobenzamide [1]. The specific 2-chloro substitution pattern is a critical structural feature required for particular synthetic pathways or target interactions. While direct bioactivity data for the 2-chloro compound is not available, a relevant comparative dataset from a structurally related class demonstrates that positional isomerism of a methyl group on the benzamide ring results in an approximately 3.3-fold difference in IC50 values (2-Me: 8.7 ± 0.7 μM vs. 4-Me: 29.1 ± 3.8 μM) [2]. This class-level inference indicates that substitution position on the benzamide core is a non-trivial determinant of biological activity, and interchange between 2-chloro and 3-chloro regioisomers cannot be assumed to be functionally equivalent.
| Evidence Dimension | Regioisomeric identity |
|---|---|
| Target Compound Data | 2-Chloro substitution (ortho) on benzamide ring |
| Comparator Or Baseline | 3-Chloro substitution (meta) on benzamide ring [1] |
| Quantified Difference | Positional isomerism of methyl group on related benzamide yields 3.3-fold IC50 difference (8.7 vs 29.1 μM) [2] |
| Conditions | Enzyme inhibition assay (related benzamide scaffold) |
Why This Matters
Procurement of the correct regioisomer (2-chloro vs. 3-chloro) is essential for experimental reproducibility in SAR studies or synthetic protocols, as substitution position can alter bioactivity by several fold.
- [1] VWR. N-(4-Amino-2-methylphenyl)-3-chlorobenzamide. Catalog Number: 101820-306. View Source
- [2] Table 1. Structure and activity of substituted benzamide derivatives. PMC, 2011. View Source
